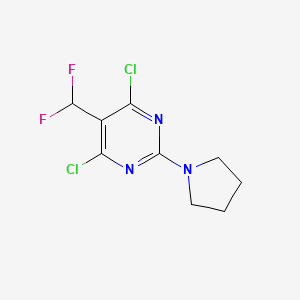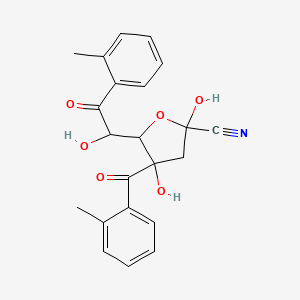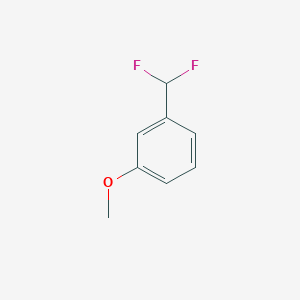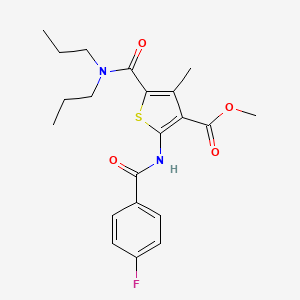
3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid is a thiophene derivative. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, features an allyloxy group, a chloro substituent, and a methylthio group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of Substituents: The allyloxy, chloro, and methylthio groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The allyloxy, chloro, and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized thiophene derivatives .
Scientific Research Applications
3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely based on the biological context .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
3-Methyl-2-thiophenecarboxylic acid: Another thiophene derivative with a methyl group at the 3-position.
Uniqueness
3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid is unique due to its combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9ClO3S2 |
|---|---|
Molecular Weight |
264.8 g/mol |
IUPAC Name |
4-chloro-5-methylsulfanyl-3-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H9ClO3S2/c1-3-4-13-6-5(10)9(14-2)15-7(6)8(11)12/h3H,1,4H2,2H3,(H,11,12) |
InChI Key |
CEFDRXRZKVRTRB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(S1)C(=O)O)OCC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(OC-6-33)-Triaqua[(2R,3R)-2-(hydroxy-kappaO)-3-hydroxybutanedioato(2-)-kappaO1,kappaO4]copper](/img/structure/B12069639.png)






![1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)




